Fas C-Terminal Tripeptide Acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

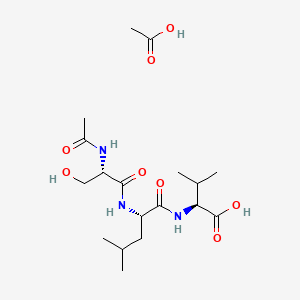

Molecular Formula |

C18H33N3O8 |

|---|---|

Molecular Weight |

419.5 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid;acetic acid |

InChI |

InChI=1S/C16H29N3O6.C2H4O2/c1-8(2)6-11(14(22)19-13(9(3)4)16(24)25)18-15(23)12(7-20)17-10(5)21;1-2(3)4/h8-9,11-13,20H,6-7H2,1-5H3,(H,17,21)(H,18,23)(H,19,22)(H,24,25);1H3,(H,3,4)/t11-,12-,13-;/m0./s1 |

InChI Key |

KPZYWMLSXUUVOQ-QKWXXBCPSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CO)NC(=O)C.CC(=O)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CO)NC(=O)C.CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Ac-SLV-OH: A Targeted Tripeptide Modulator of Apoptosis and Wnt/β-Catenin Signaling

A Senior Application Scientist's In-depth Technical Guide on the Core Mechanism of Action for Researchers, Scientists, and Drug Development Professionals.

Introduction: Targeting Protein-Protein Interactions in Cancer Therapy

The landscape of modern drug discovery is increasingly focused on the modulation of protein-protein interactions (PPIs) that govern critical cellular processes. These interactions often represent the nexus of signaling pathways that, when dysregulated, contribute to pathologies such as cancer. One such pivotal interaction is the association between the Fas receptor (APO-1/CD95), a key mediator of apoptosis, and the Fas-associated phosphatase-1 (FAP-1). FAP-1 acts as a negative regulator of Fas-induced cell death, and its overexpression is correlated with resistance to apoptosis in various cancer types.[1][2] The Ac-SLV-OH peptide, a synthetic tripeptide, has emerged as a precision tool to dissect and antagonize this interaction, offering a promising therapeutic strategy to resensitize cancer cells to apoptotic signals.

This technical guide provides a comprehensive overview of the core mechanism of action of Ac-SLV-OH. We will delve into its molecular target, the downstream signaling consequences of its inhibitory action, and the experimental methodologies used to validate its function. This document is intended for researchers and drug development professionals seeking a detailed understanding of this targeted peptide inhibitor.

The Core Mechanism: Competitive Inhibition of the FAP-1/Fas Interaction

The primary mechanism of action of Ac-SLV-OH is its function as a competitive inhibitor of the FAP-1/Fas protein-protein interaction. The peptide's sequence, Ser-Leu-Val (SLV), directly mimics the C-terminal three amino acids of the human Fas receptor. This tripeptide sequence is both necessary and sufficient to mediate the binding of Fas to the third PDZ (GLGF) domain of FAP-1.[1]

By presenting a high concentration of the SLV motif, Ac-SLV-OH competitively binds to the PDZ domain of FAP-1, thereby sterically hindering its association with the C-terminus of the Fas receptor. The N-terminal acetylation (Ac) and C-terminal carboxylic acid (OH) of the synthetic peptide serve to mimic a native peptide structure and enhance its stability.

FAP-1 is a protein tyrosine phosphatase, and its substrates include the Fas receptor itself.[2][3] Upon binding to Fas, FAP-1 dephosphorylates tyrosine residues on the receptor, an action that inhibits its pro-apoptotic signaling.[4] By physically blocking this interaction, Ac-SLV-OH prevents the dephosphorylation of Fas, thereby maintaining the receptor in a signaling-competent state and sensitizing the cell to Fas-mediated apoptosis.[1][4]

Figure 1: Core mechanism of Ac-SLV-OH in the Fas signaling pathway.

Downstream Signaling Consequences

The inhibition of FAP-1 by Ac-SLV-OH initiates a cascade of downstream events that impact two critical signaling pathways: the extrinsic apoptosis pathway and the Wnt/β-catenin signaling pathway.

Potentiation of Fas-Mediated Apoptosis

The most direct consequence of Ac-SLV-OH activity is the enhancement of Fas-mediated apoptosis. The Fas receptor is a member of the tumor necrosis factor receptor (TNFR) superfamily and a key initiator of the extrinsic apoptosis pathway.[1]

Normal Fas Signaling (without inhibitor):

-

Ligand Binding: Binding of the Fas ligand (FasL) to the Fas receptor induces receptor trimerization.

-

DISC Formation: The clustered intracellular "death domains" of the Fas receptors recruit the FADD (Fas-Associated Death Domain) adaptor protein. FADD, in turn, recruits pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC).

-

Caspase Activation: Within the DISC, pro-caspase-8 molecules are brought into close proximity, leading to their auto-cleavage and activation.

-

Executioner Caspase Activation: Active caspase-8 then cleaves and activates downstream executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell, leading to apoptosis.

Role of FAP-1: In cancer cells with high FAP-1 expression, FAP-1 binds to the Fas C-terminus and dephosphorylates it, which impedes the formation of a functional DISC and renders the cell resistant to Fas-induced apoptosis.[2][4]

Effect of Ac-SLV-OH: By blocking the FAP-1/Fas interaction, Ac-SLV-OH ensures that the Fas receptor remains in a phosphorylated, active state. This facilitates efficient DISC formation upon FasL binding, thereby restoring the apoptotic signal and increasing the cell's sensitivity to apoptosis.[1][2] This has been demonstrated by the direct cytoplasmic microinjection of Ac-SLV, which induced apoptosis in a colon cancer cell line expressing both Fas and FAP-1.[1]

Figure 2: Downstream effect of Ac-SLV-OH on the Fas apoptosis pathway.

Downregulation of Wnt/β-Catenin Signaling

Beyond its role in apoptosis, FAP-1 has been identified as a modulator of the Wnt/β-catenin signaling pathway, which is frequently hyperactivated in many cancers, promoting proliferation and cell survival. FAP-1's influence on this pathway is mediated through its interaction with the adenomatous polyposis coli (Apc) protein, a key component of the β-catenin destruction complex.[4][5]

The β-Catenin Destruction Complex: In the absence of a Wnt signal, a multi-protein complex comprising Apc, Axin, and Glycogen Synthase Kinase 3β (GSK3β) assembles in the cytoplasm.[5] Within this complex, GSK3β phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. This keeps cytoplasmic β-catenin levels low, preventing its translocation to the nucleus and the activation of target genes.

Role of FAP-1: FAP-1 interacts with the Apc complex and dephosphorylates (inactivates) GSK3β.[2][5] This inactivation of GSK3β prevents the phosphorylation of β-catenin, leading to its stabilization, accumulation in the cytoplasm, and eventual translocation to the nucleus, where it drives the transcription of pro-proliferative genes.

Effect of Ac-SLV-OH: The Ac-SLV-OH peptide, by inhibiting FAP-1, prevents the inactivation of GSK3β.[2][4] Consequently, GSK3β remains active within the destruction complex, leading to the phosphorylation and degradation of β-catenin.[2] This results in a decrease in overall β-catenin levels and a reduction in Wnt pathway signaling.

Sources

- 1. The molecular interaction of Fas and FAP-1. A tripeptide blocker of human Fas interaction with FAP-1 promotes Fas-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of Fas associated phosphatase 1 (Fap1) facilitates apoptosis of colon cancer stem cells and enhances the effects of oxaliplatin | Oncotarget [oncotarget.com]

- 3. Inhibition of Fas associated phosphatase 1 (Fap1) facilitates apoptosis of colon cancer stem cells and enhances the effects of oxaliplatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fas-associated Phosphatase 1 (Fap1) Influences βCatenin Activity in Myeloid Progenitor Cells Expressing the Bcr-abl Oncogene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fas-associated phosphatase 1 (Fap1) influences βcatenin activity in myeloid progenitor cells expressing the Bcr-abl oncogene - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Interaction Between CD95 and PTPN13 PDZ Domains

For Researchers, Scientists, and Drug Development Professionals

Abstract

The interaction between the CD95 receptor (also known as Fas or APO-1) and the Protein Tyrosine Phosphatase Non-receptor Type 13 (PTPN13), also called Fas-associated phosphatase-1 (FAP-1), represents a critical regulatory node in cellular signaling, particularly in the context of apoptosis. This guide provides a comprehensive technical overview of the molecular basis of the CD95-PTPN13 interaction, focusing on the role of the PTPN13 PDZ domains. We will delve into the structural and functional intricacies of this interaction, detail established methodologies for its investigation, and discuss its profound implications in both normal physiology and disease, with a forward-looking perspective on therapeutic targeting.

Introduction: The Key Players

CD95: The Archetypal Death Receptor

CD95 is a transmembrane protein belonging to the tumor necrosis factor (TNF) receptor superfamily.[1][2] It is ubiquitously expressed and renowned for its canonical role in inducing apoptosis, a programmed form of cell death essential for tissue homeostasis and immune surveillance.[3] The cytoplasmic portion of CD95 contains a conserved "death domain" (DD) that, upon ligand binding and receptor trimerization, recruits adaptor proteins like FADD to assemble the Death-Inducing Signaling Complex (DISC).[1][4] This assembly leads to the activation of initiator caspases, such as caspase-8, which in turn trigger a cascade of effector caspases, culminating in cellular demise.[2] However, emerging evidence has unveiled a more nuanced role for CD95, demonstrating its capacity to transduce non-apoptotic signals that can influence cell survival, proliferation, and migration.[1][3]

PTPN13: A Multi-Domain Scaffolding Phosphatase

PTPN13 is a large, cytosolic, non-receptor protein tyrosine phosphatase.[5][6] Its intricate multi-domain structure endows it with diverse functional capabilities, acting as both a signaling enzyme and a molecular scaffold.[7] Key structural features of PTPN13 include:

-

An N-terminal FERM domain: This domain facilitates the localization of PTPN13 to the plasma membrane by linking it to cytoskeletal elements.[5][7]

-

Five PDZ domains: These are modular protein-protein interaction domains that recognize and bind to specific C-terminal peptide motifs of target proteins.[5][6][7]

-

A C-terminal catalytic phosphatase domain: This domain is responsible for the enzymatic removal of phosphate groups from tyrosine residues on substrate proteins.[5][7]

The presence of multiple PDZ domains allows PTPN13 to assemble large signaling complexes, thereby orchestrating a variety of cellular processes.[7][8]

The Molecular Basis of the CD95-PTPN13 Interaction

The interaction between CD95 and PTPN13 is primarily mediated by the PDZ domains of PTPN13 and the C-terminal region of CD95.[5]

The PDZ Domain-Mediated Recognition

Studies have demonstrated that the second and fourth PDZ domains of PTPN13 directly interact with the C-terminus of the human CD95 receptor.[5][9] This interaction is dependent on a specific C-terminal sequence on CD95, -SLV (Serine-Leucine-Valine).[10] This motif is crucial for the binding and subsequent functional consequences of the CD95-PTPN13 association. Interestingly, the murine ortholog of CD95 lacks this -SLV sequence, leading to a different mode of interaction and functional outcome in mice.[10]

Functional Consequences of the Interaction

The binding of PTPN13 to CD95 has significant implications for CD95 signaling, primarily acting as a negative regulator of apoptosis. The key mechanisms include:

-

Regulation of CD95 Trafficking: PTPN13 has been shown to reduce the cell surface expression of CD95 by retaining it in the cytoplasm and preventing its export to the plasma membrane.[5][11][12] This sequestration diminishes the pool of receptors available for ligand binding and subsequent DISC formation, thereby rendering cells more resistant to CD95-mediated apoptosis.[12]

-

Dephosphorylation of CD95: While the direct dephosphorylation of CD95 by PTPN13 is a subject of ongoing investigation, PTPN13's phosphatase activity is known to dephosphorylate other signaling molecules in the vicinity. For instance, PTPN13 can dephosphorylate Fas phospho-Y291, a residue implicated in promoting susceptibility to Fas-induced apoptosis.[10]

-

Scaffolding of Signaling Complexes: The multi-PDZ domain nature of PTPN13 allows it to act as a scaffold, potentially bringing other regulatory proteins to the CD95 receptor complex, further modulating its signaling output.

dot

Caption: Molecular interaction between CD95 and PTPN13.

Methodologies for Studying the CD95-PTPN13 Interaction

A multi-faceted approach is essential to comprehensively characterize the interaction between CD95 and the PTPN13 PDZ domains.

In Vitro and In Vivo Interaction Assays

-

Yeast Two-Hybrid (Y2H) System: This genetic method is a powerful tool for identifying novel protein-protein interactions.[13][14] It can be used to screen a cDNA library for proteins that interact with a "bait" protein, such as the C-terminal tail of CD95.[15]

Workflow for Yeast Two-Hybrid Screening: dot

Caption: Yeast Two-Hybrid (Y2H) experimental workflow.

Protocol: Yeast Two-Hybrid Assay

-

Bait Construction: Clone the DNA sequence encoding the C-terminal region of CD95 into a bait vector (e.g., pEG202) to create a fusion with a DNA-binding domain (e.g., LexA).[15]

-

Yeast Transformation: Transform a suitable yeast reporter strain with the bait plasmid.[16]

-

Library Transformation: Introduce a prey library, consisting of cDNAs fused to a transcriptional activation domain, into the yeast strain containing the bait.[15]

-

Selection and Screening: Plate the transformed yeast on selective media lacking specific nutrients (e.g., histidine) to identify colonies where the bait and prey interaction has activated the reporter genes.[16]

-

Validation: Isolate the prey plasmids from positive colonies and sequence the cDNA inserts to identify the interacting proteins. Further validation can be performed through re-transformation and additional reporter assays.

-

-

Co-immunoprecipitation (Co-IP): This technique is used to demonstrate protein-protein interactions within a cellular context.[17][18] Given that CD95 is a membrane protein, modifications to standard Co-IP protocols are necessary.[17]

Protocol: Co-immunoprecipitation for Membrane Proteins

-

Cell Lysis: Lyse cells expressing both CD95 and PTPN13 using a mild lysis buffer containing non-ionic detergents (e.g., NP-40 or Triton X-100) to solubilize membrane proteins while preserving protein-protein interactions.[19]

-

Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the "bait" protein (e.g., anti-CD95).[18]

-

Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the antibody-antigen complexes.[18]

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads, typically by boiling in SDS-PAGE sample buffer.

-

Detection: Analyze the eluted proteins by Western blotting using an antibody against the "prey" protein (e.g., anti-PTPN13).

-

Biophysical and Imaging Techniques

-

Surface Plasmon Resonance (SPR): SPR is a label-free technique that allows for the real-time, quantitative analysis of biomolecular interactions.[20][21][22] It can be used to determine the binding affinity (KD), as well as the association (ka) and dissociation (kd) rate constants of the CD95-PTPN13 interaction.[23]

Quantitative Data from SPR Analysis:

Interaction Pair Association Rate (ka) (M⁻¹s⁻¹) Dissociation Rate (kd) (s⁻¹) Affinity (KD) (M) CD95 C-terminus & PTPN13 PDZ2 Hypothetical Value Hypothetical Value Hypothetical Value CD95 C-terminus & PTPN13 PDZ4 Hypothetical Value Hypothetical Value Hypothetical Value (Note: Specific kinetic values would need to be determined experimentally)

-

Fluorescence Resonance Energy Transfer (FRET): FRET is a powerful microscopy-based technique for visualizing and quantifying protein-protein interactions in living cells.[24][25][26] It relies on the non-radiative transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity (typically <10 nm).[27][28]

Protocol: FRET Microscopy

-

Fluorophore Labeling: Express CD95 and PTPN13 as fusion proteins with spectrally distinct fluorescent proteins (e.g., CFP as the donor and YFP as the acceptor) or label the endogenous proteins with fluorescently tagged antibodies.[25]

-

Image Acquisition: Acquire images of the donor and acceptor fluorescence before and after photobleaching the acceptor fluorophore.[25]

-

FRET Efficiency Calculation: An increase in donor fluorescence after acceptor photobleaching indicates that FRET was occurring, and the efficiency of energy transfer can be calculated to quantify the extent of the interaction.[25]

-

Implications in Disease and Drug Development

The CD95-PTPN13 interaction has significant implications in various pathological conditions, particularly in cancer.

Role in Cancer

Many cancer cells exhibit resistance to CD95-mediated apoptosis, which is a hallmark of malignancy.[5] Overexpression of PTPN13 has been observed in several cancers and is often correlated with a poor prognosis.[12] By downregulating cell surface CD95, PTPN13 can protect tumor cells from immune-mediated killing and chemotherapy-induced apoptosis.[11] Therefore, the CD95-PTPN13 interaction represents a promising target for cancer therapy.

dot

Caption: Role of PTPN13 in promoting tumor survival.

Therapeutic Strategies

Targeting the CD95-PTPN13 interaction offers a novel approach to sensitize cancer cells to apoptosis. Potential therapeutic strategies include:

-

Small Molecule Inhibitors: Developing small molecules that specifically disrupt the binding of the CD95 C-terminus to the PTPN13 PDZ domains could restore CD95 surface expression and pro-apoptotic signaling.[7]

-

Peptide-based Therapeutics: Designing peptides that mimic the CD95 C-terminal motif could act as competitive inhibitors of the PTPN13 PDZ domains.[10]

-

Gene Silencing: Utilizing technologies like siRNA to downregulate the expression of PTPN13 could be a viable strategy to enhance apoptosis in cancer cells.[11]

Conclusion

The interaction between the CD95 receptor and the PDZ domains of PTPN13 is a pivotal regulatory mechanism that fine-tunes the cellular response to apoptotic stimuli. A thorough understanding of the molecular details of this interaction, facilitated by a combination of genetic, biochemical, and biophysical techniques, is crucial for elucidating its role in both health and disease. The development of therapeutic agents that modulate this interaction holds significant promise for the treatment of cancer and other diseases characterized by aberrant apoptosis.

References

- Co-Immunoprecipitation of Membrane-Bound Receptors - PMC - NIH. (2015, June 3).

- Fluorescence resonance energy transfer in revealing protein–protein interactions in living cells | Emerging Topics in Life Sciences | Portland Press. (2021, April 15).

- Protein Tyrosine Phosphatase-N13 Promotes Myofibroblast Resistance to Apoptosis in Idiopathic Pulmonary Fibrosis - PMC.

- Binding Kinetics of Protein-Lipid Interactions Using Surface Plasmon Resonance. (2017, October 10).

- Protocols for The Yeast Two-Hybrid System for Detecting Interacting Proteins - Creative Proteomics.

- Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed.

- Mapping protein-protein interactions using yeast two-hybrid assays - PubMed. (2015, May 1).

- Imaging protein-protein interactions using fluorescence resonance energy transfer microscopy - PubMed. (2001, July 15).

- Enhance Your Research with Advanced SPR Technology for Biomolecular Interactions - Nuvisan.

- Imaging Protein-Protein Interactions Using Fluorescence Resonance Energy Transfer Microscopy | Request PDF - ResearchGate. (2025, August 7).

- Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies - MDPI. (2025, April 14).

- Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip | Bio-Radiations. (2013, January 7).

- Yeast Two-Hybrid Technique to Identify Protein–Protein Interactions.

- Dual Role of the PTPN13 Tyrosine Phosphatase in Cancer - MDPI. (2020, December 11).

- Opposite roles of FAP-1 and dynamin in the regulation of Fas (CD95) translocation to the cell surface and susceptibility to Fas ligand-mediated apoptosis - PubMed. (2006, January 20).

- Yeast Two-Hyrbid Protocol - Finley Lab. (2003, July 24).

- A Yeast 2-Hybrid Screen in Batch to Compare Protein Interactions - a 2 minute Preview of the Experimental Protocol. (2023, January 3).

- Protocol for Co-IP with membrane proteins? - ResearchGate. (2017, October 2).

- PTPN13 Gene - Ma'ayan Lab – Computational Systems Biology.

- What is FRET with FLIM (FLIM-FRET)? | Learn & Share - Leica Microsystems. (2022, November 15).

- FAP-1 Association with Fas (Apo-1) Inhibits Fas Expression on the Cell Surface - NIH.

- Fluorescence Resonance Energy Transfer (FRET) Assay - Creative Biostructure.

- Characterization of membrane protein interactomes by Co-interacting Protein Identification Technology (CoPIT) - Protocols.io.

- Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam.

- Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics.

- Interaction of Fas(Apo‐1/CD95) with proteins implicated in the ubiquitination pathway.

- Investigating the role of PTPN13 and ENTR1 in apoptotic cell death and proliferation.

- PTPN13 - ACTREC.

- PTPN13: Structure, Signaling Functions, and Its Complex Role in Cancer and Drug Discovery - Amerigo Scientific. (2026, January 31).

- PTPN13 protein tyrosine phosphatase non-receptor type 13 [ (human)] - NCBI. (2025, November 25).

- PTPN13 structure, interactions, and substrates. Interactors or... - ResearchGate.

- PTPN13 - protein tyrosine phosphatase, non-receptor... - WikiGenes.

- The Crosstalk of Apoptotic and Non-Apoptotic Signaling in CD95 System - MDPI. (2024, November 3).

- Dual Role of the PTPN13 Tyrosine Phosphatase in Cancer - PMC. (2020, December 11).

- Fas/CD95 Signaling Pathway in Damage-Associated Molecular Pattern-Sensing Receptors. (2022, July 22).

- Pro- and anti-apoptotic CD95 signaling in T cells - PMC - NIH.

- The dual role of the CD95 and CD95L signaling pathway in glioblastoma - Frontiers. (2022, November 24).

- Protein–protein interactions: PDZ domain networks - CORE.

- (PDF) Dual Role of the PTPN13 Tyrosine Phosphatase in Cancer - ResearchGate. (2020, December 11).

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pro- and anti-apoptotic CD95 signaling in T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The dual role of the CD95 and CD95L signaling pathway in glioblastoma [frontiersin.org]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Dual Role of the PTPN13 Tyrosine Phosphatase in Cancer | MDPI [mdpi.com]

- 6. PTPN13 [actrec.gov.in]

- 7. PTPN13: Structure, Signaling Functions, and Its Complex Role in Cancer and Drug Discovery - Amerigo Scientific [amerigoscientific.com]

- 8. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 9. Dual Role of the PTPN13 Tyrosine Phosphatase in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protein Tyrosine Phosphatase-N13 Promotes Myofibroblast Resistance to Apoptosis in Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Opposite roles of FAP-1 and dynamin in the regulation of Fas (CD95) translocation to the cell surface and susceptibility to Fas ligand-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. FAP-1 Association with Fas (Apo-1) Inhibits Fas Expression on the Cell Surface - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mapping protein-protein interactions using yeast two-hybrid assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Yeast Two-Hybrid Technique to Identify Protein–Protein Interactions | Springer Nature Experiments [experiments.springernature.com]

- 15. Yeast Two-Hyrbid Protocol [proteome.wayne.edu]

- 16. Yeast Two-Hybrid Protocol for Protein–Protein Interaction - Creative Proteomics [creative-proteomics.com]

- 17. Co-Immunoprecipitation of Membrane-Bound Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

- 19. researchgate.net [researchgate.net]

- 20. nuvisan.com [nuvisan.com]

- 21. mdpi.com [mdpi.com]

- 22. bioradiations.com [bioradiations.com]

- 23. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. portlandpress.com [portlandpress.com]

- 25. Imaging protein-protein interactions using fluorescence resonance energy transfer microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. What is FRET with FLIM (FLIM-FRET)? | Learn & Share | Leica Microsystems [leica-microsystems.com]

- 28. creative-biostructure.com [creative-biostructure.com]

The Fas C-Terminal Tripeptide Switch: Mechanisms of Apoptosis Resistance in Cancer

Executive Summary

The biological function of the Fas receptor (CD95/APO-1) is frequently reduced to its canonical role as a death receptor. However, in aggressive cancer phenotypes, Fas signaling is not merely "off"; it is actively rewired. The critical determinant of this switch lies in the extreme C-terminal tripeptide of the receptor—Ser-Leu-Val (SLV) in humans.

This tripeptide functions as a PDZ-binding motif (PBM) that recruits the protein tyrosine phosphatase FAP-1 (PTPN13). This interaction physically uncouples Fas from the apoptotic machinery and sequesters the receptor in intracellular stores. This guide details the molecular mechanics of this interaction, its role in chemotherapeutic resistance, and validated protocols for interrogating this pathway in oncological research.

Part 1: Molecular Architecture of the Switch

The Dual C-Terminus

The intracellular domain of Fas contains two distinct functional modules that operate in direct competition:

-

The Death Domain (DD): A globular domain (residues ~230–314) responsible for recruiting FADD and nucleating the Death-Inducing Signaling Complex (DISC).

-

The PDZ-Binding Motif (PBM): The extreme C-terminal tripeptide (Ac-Ser-Leu-Val-OH ).

While the DD drives apoptosis, the PBM functions as a "brake." In normal physiology, this brake prevents autoimmunity. In cancer, it is hijacked to ensure survival.

The Fas/FAP-1 Interaction

The primary binding partner for the Fas PBM is FAP-1 (Fas-Associated Phosphatase-1), also known as PTPN13. FAP-1 is a massive (270 kDa) non-receptor tyrosine phosphatase containing six PDZ domains.[1]

-

Specificity: The Fas SLV motif binds specifically to the third PDZ domain (PDZ3) of FAP-1.

-

Structural Determinants:

-

Valine (P0): The C-terminal valine is critical. Mutation to alanine abolishes binding.

-

Serine (P-2): The hydroxyl group forms an essential hydrogen bond within the PDZ3 binding groove.

-

N-Terminal Hydrophobicity: Synthetic peptides with hydrophobic groups (e.g., phenylaminocarbonyl) attached to the N-terminus of the tripeptide show significantly higher potency, suggesting a hydrophobic pocket adjacent to the PDZ groove.

-

Part 2: Biological Function in Cancer Cells[2][3]

Mechanism of Apoptosis Resistance

In Fas-resistant tumor types (notably colon, ovarian, and pancreatic adenocarcinomas), FAP-1 is often overexpressed.[1] The FAP-1/Fas interaction confers resistance through two synergistic mechanisms:

-

Steric Inhibition of DISC Assembly: By binding the C-terminus, FAP-1 may sterically hinder the conformational changes in the Death Domain required to recruit FADD.

-

Intracellular Retention (The "Trafficking Block"): This is the dominant mechanism. FAP-1 links Fas to the cytoskeleton (via FAP-1's FERM domain) and retains the receptor in the Golgi complex or cytoplasmic vesicles. This prevents Fas from reaching the cell surface, rendering the cell "blind" to extracellular Fas Ligand (FasL) or therapeutic agonists.

The "Non-Apoptotic" Permissive State

When the apoptotic threshold is raised by FAP-1, Fas signaling does not cease; it diverges. With the death pathway blocked, residual surface Fas can activate ERK1/2 and NF-κB pathways. These signals, normally eclipsed by rapid apoptosis, drive proliferation and metastasis. Thus, the SLV tripeptide acts as a gatekeeper that converts a tumor suppressor into a tumor promoter.

Part 3: Visualization of Signaling Dynamics

The following diagram illustrates the competitive divergence between the apoptotic (FADD) and survival (FAP-1) pathways.

Caption: The Fas Signaling Switch. The C-terminal SLV motif recruits FAP-1, which sequesters Fas and blocks FADD recruitment, shifting the cell from apoptosis to survival.

Part 4: Experimental Methodologies

To validate the function of the Fas C-terminal tripeptide in your specific cancer model, the following experimental workflow is recommended. This protocol relies on peptide interference to disrupt the Fas-PDZ interaction.

Protocol: Peptide-Mediated Sensitization Assay

Objective: Determine if Fas resistance in a cell line is mediated by the C-terminal PDZ interaction.

1. Reagents Preparation

-

Inhibitory Peptide: Synthesize the tripeptide Ac-SLV-OH (Acetyl-Ser-Leu-Val).

-

Control Peptide: Synthesize a mutant peptide Ac-SLA-OH (Valine to Alanine mutation) or Ac-SLG-OH .

-

Delivery System: For intracellular delivery, use Tat-fusion peptides (Tat-SLV) or microinjection (for single-cell imaging). Alternatively, electroporation can be used for the tripeptide alone.

2. Experimental Workflow

| Step | Action | Technical Note |

| 1. Seeding | Seed cancer cells (e.g., DLD-1, SK-OV-3) at 70% confluency. | Choose lines with confirmed FAP-1 expression (Western blot). |

| 2. Transfection | Introduce Tat-SLV or Ac-SLV (10–100 µM) into cells. | Incubate for 4–6 hours to allow peptide accumulation/binding. |

| 3. Stimulation | Treat with anti-Fas agonist antibody (clone CH-11, 100 ng/mL). | Include a "Peptide Only" and "Agonist Only" control. |

| 4. Readout A | Flow Cytometry (Surface Fas): Stain non-permeabilized cells with anti-Fas (FITC). | Disruption of FAP-1 should increase surface Fas MFI (Mean Fluorescence Intensity). |

| 5. Readout B | Apoptosis Assay: Annexin V / PI staining after 24 hours. | Expect synergistic apoptosis in "SLV + CH-11" samples compared to controls. |

3. Data Interpretation

-

Positive Result: If SLV peptide treatment increases surface Fas levels and restores sensitivity to CH-11, the resistance mechanism is FAP-1 dependent .

-

Negative Result: If no change occurs, the resistance may be downstream (e.g., c-FLIP overexpression or Caspase-8 mutation).

Visualization of Peptide Interference

Caption: Peptide Interference Mechanism. Synthetic SLV saturates FAP-1 PDZ domains, liberating Fas to recruit FADD and trigger apoptosis.

Part 5: Therapeutic Implications

The Fas C-terminal tripeptide represents a high-value target for chemosensitization .

-

Combination Therapy: FAP-1 inhibitors (peptidomimetics of SLV) can re-sensitize resistant tumors to standard chemotherapies (e.g., oxaliplatin in colon cancer) that rely partly on the Fas pathway for cytotoxicity.

-

Metastasis Prevention: Since FAP-1 is involved in cytoskeletal remodeling and migration, blocking the Fas-FAP-1 interaction may simultaneously induce apoptosis and inhibit metastatic potential.

References

-

Yanagisawa, J., et al. (1997). The molecular interaction of Fas and FAP-1.[1][2][3][4][5] A tripeptide blocker of human Fas interaction with FAP-1 promotes Fas-induced apoptosis. Journal of Biological Chemistry. Link

-

Sato, T., et al. (1995). FAP-1: a protein tyrosine phosphatase that associates with Fas.[1][6] Science. Link

-

Ungefroren, H., et al. (2001). FAP-1 in pancreatic cancer cells: functional and mechanistic studies on its inhibitory role in Fas-mediated apoptosis. Journal of Cell Science. Link

-

Ivanov, V. N., et al. (2003). FAP-1 association with Fas (Apo-1) inhibits Fas expression on the cell surface.[1][2] Molecular and Cellular Biology. Link

-

Wieckowski, E., et al. (2007).[2] FAP-1-mediated activation of NF-kappaB induces resistance of head and neck cancer to Fas-induced apoptosis.[2][3] Journal of Cellular Biochemistry. Link

Sources

- 1. FAP-1 Association with Fas (Apo-1) Inhibits Fas Expression on the Cell Surface - PMC [pmc.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 4. bosterbio.com [bosterbio.com]

- 5. Expression of FAP-1 by human colon adenocarcinoma: implication for resistance against Fas-mediated apoptosis in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Distinct Mechanisms and Applications: Fas Ligand vs. Fas C-Terminal Peptide

The following guide provides an in-depth technical analysis of the structural, functional, and therapeutic distinctions between Fas Ligand and Fas C-terminal peptides.

Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the context of the extrinsic apoptotic pathway, Fas Ligand (FasL/CD178) and Fas C-terminal peptides represent opposing ends of the signaling axis—both spatially and functionally.

-

Fas Ligand is the extracellular driver .[1] It is a Type-II transmembrane protein (cytokine) that binds the extracellular domain of the Fas receptor (CD95) to initiate the death signal.[1][2][3]

-

Fas C-terminal Peptide refers to the intracellular effector domain of the Fas receptor (specifically the Death Domain or PDZ-binding motif) or synthetic mimetics thereof. These peptides are primarily used in drug development as decoys to uncouple the receptor from downstream adaptors (FADD) or regulators (FAP-1), thereby modulating the apoptotic threshold.[1]

This guide delineates their molecular architectures, signaling mechanics, and divergent utilities in therapeutic development.[1]

Molecular Architecture & Functional Mechanics[1]

The fundamental difference lies in their topology and role within the Death-Inducing Signaling Complex (DISC) .

Fas Ligand (The Trigger)[1]

-

Structure: A Type-II transmembrane protein belonging to the TNF superfamily.[1][2][3][4] It functions as a homotrimer.[1][5]

-

Active Domain: The Extracellular C-terminus .[1][2] Unlike most receptors, the ligand’s functional binding site is at its C-terminus, which projects into the extracellular space.

-

Mechanism: Binding to Fas receptor induces receptor trimerization and a conformational change that is transmitted across the membrane.[1]

Fas C-Terminal Peptide (The Transducer)

-

Structure: The intracellular tail of the Type-I Fas Receptor (CD95).[1][6]

-

Active Domains:

-

Mechanism: Upon receptor activation, the intracellular C-terminal DD undergoes clustering, creating a platform for FADD recruitment.[1] Synthetic peptides mimicking this region act as competitive inhibitors (decoys).[1]

Comparative Data Table

| Feature | Fas Ligand (FasL) | Fas C-Terminal Peptide (Mimetic) |

| Biological Origin | Cytokine (TNFSF6) | Receptor Fragment (CD95 Intracellular) |

| Cellular Location | Extracellular Surface / Soluble | Intracellular (Cytosol/Membrane interface) |

| Signaling Role | Initiator: Triggers receptor oligomerization | Modulator: Blocks or enables adaptor binding |

| Interaction Partner | Fas Receptor (Extracellular Domain) | FADD (Death Domain) or FAP-1 (PDZ domain) |

| Therapeutic Goal | Induce Apoptosis (Oncology) | Inhibit Apoptosis (Ischemia/Stroke) |

| Key Sequence | TNF Homology Domain (THD) | Ac-Ser-Leu-Val (PDZ) or DD sequences |

Signaling Pathway Visualization

The following diagram illustrates the spatial separation and mechanistic opposition of these two entities. FasL acts "Outside-In," while Fas C-terminal peptides act "Inside" to jam the gears of the DISC.

Caption: FasL initiates signaling extracellularly, while Fas C-terminal peptides intervene intracellularly to block FADD recruitment or modulate FAP-1 binding.

Drug Development & Research Applications[1][7]

Fas Ligand: The "Death Hammer"[1]

-

Application: Oncology.[1]

-

Mechanism: Recombinant soluble FasL (sFasL) or agonistic antibodies are used to force cancer cells into apoptosis.[1]

-

Challenge: Systemic toxicity (hepatotoxicity).[1]

-

Protocol Context: Used as a positive control in apoptosis assays to verify if a cell line has an intact death pathway.[1]

Fas C-Terminal Peptide: The "Neuroprotector"

-

Application: Ischemic Stroke, Neurodegeneration, and Spinal Cord Injury.[1]

-

Mechanism: These peptides (often fused with cell-penetrating sequences like TAT or Leptin) act as Dominant Negatives .[1] By flooding the cytoplasm with "fake" Death Domains, they saturate FADD molecules, preventing them from binding to the actual Fas receptor.[1] This halts the apoptotic cascade even if FasL is present.[1]

-

Key Reagent: TAT-Fas-DD or Leptin-PEG-FBP (Fas Blocking Peptide).[1]

-

Protocol Context: Used in competition assays to validate the specificity of Fas-FADD interactions.[1]

Experimental Protocols

Protocol A: Fas Ligand-Induced Apoptosis (Agonist Assay)

Objective: To determine the sensitivity of a target cell line to Fas-mediated death.

-

Seeding: Plate target cells (e.g., Jurkat) at

cells/mL in complete RPMI-1640. -

Treatment: Add Recombinant Human Fas Ligand (cross-linked) at graded concentrations (1–100 ng/mL).[1]

-

Note: Soluble FasL often requires a cross-linking enhancer (e.g., anti-FLAG antibody) to induce efficient receptor trimerization.[1]

-

-

Incubation: Incubate for 4–16 hours at 37°C.

-

Readout: Stain with Annexin V-FITC and Propidium Iodide (PI).[1] Analyze via Flow Cytometry.[1][7]

-

Self-Validation: If PI+ (necrosis) is high but Annexin V+ is low, the concentration of FasL may be too high, causing lytic rather than apoptotic death.[1]

-

Protocol B: Fas C-Terminal Peptide Blocking Assay (Antagonist Assay)

Objective: To validate the efficacy of a C-terminal mimetic in preventing DISC formation.

-

Peptide Preparation: Synthesize the Fas C-terminal mimetic (e.g., Ac-SLV or DD-sequence) fused to a TAT transporter (GRKKRRQRRRPQ).[1]

-

Pre-Incubation: Treat cells with the TAT-Peptide (10–50 µM) for 1 hour prior to FasL exposure.[1] This allows intracellular accumulation.[1][8]

-

Challenge: Add Fas Ligand (EC80 concentration determined from Protocol A).

-

Lysis & IP: Lyse cells using Brij-98 buffer (preserves DISC). Immunoprecipitate Fas receptor using anti-CD95 antibody.[1]

-

Western Blot: Probe the precipitate for FADD .

-

Causality Check: If FADD is absent but Caspase-8 is still cleaved, suspect Type II mitochondrial amplification loop activation independent of the blocked receptor.[1]

References

-

Structure and Function of Fas/Fas Ligand

-

The C-terminal Tails of TRAIL and Fas Receptors Have Opposing Functions

-

Systemic Treatment with Fas-Blocking Peptide Attenu

-

Structural Modification of Fas C-terminal Tripeptide and its Effects on Fas/FAP-1 Binding

-

Fas P

-

Source: Thermo Fisher Scientific.[1]

-

Sources

- 1. Fas receptor - Wikipedia [en.wikipedia.org]

- 2. altmeyers.org [altmeyers.org]

- 3. Fas ligand - Wikipedia [en.wikipedia.org]

- 4. Fas Pathway | Thermo Fisher Scientific - SG [thermofisher.com]

- 5. Structure and function of Fas/Fas ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. oatext.com [oatext.com]

- 7. 肽修饰:N-末端、内部、和C-末端 [sigmaaldrich.com]

- 8. apexbt.com [apexbt.com]

- 9. The C-terminal tails of tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) and Fas receptors have opposing functions in Fas-associated death domain (FADD) recruitment and can regulate agonist-specific mechanisms of receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structural modification of Fas C-terminal tripeptide and its effects on the inhibitory activity of Fas/FAP-1 binding - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Fas/FAP-1 Interaction ELISA

Introduction: The Fas/FAP-1 Axis in Apoptosis Regulation

The Fas receptor (also known as CD95, APO-1, or TNFRSF6) is a pivotal member of the tumor necrosis factor receptor (TNFR) superfamily, playing a central role in the induction of programmed cell death, or apoptosis.[1][2] Upon binding its cognate ligand, FasL, the Fas receptor trimerizes, initiating a cascade that recruits the adaptor molecule FADD and procaspase-8 to form the Death-Inducing Signaling Complex (DISC).[1][2] This complex facilitates the activation of caspase-8, which in turn activates downstream effector caspases, culminating in the systematic dismantling of the cell.

However, this critical cell death pathway is subject to stringent negative regulation. One key inhibitor is the Fas-Associated Phosphatase-1 (FAP-1), also known as PTPN13.[3][4] FAP-1 is a large, non-receptor protein tyrosine phosphatase that directly interacts with the C-terminal region of the Fas receptor.[4][5][6] This interaction is crucial, as it has been shown to suppress Fas-mediated apoptosis.[5][7] Mechanistically, FAP-1 can inhibit apoptosis by several means, including retaining the Fas receptor in cytoplasmic pools, thereby preventing its expression on the cell surface where it can be activated.[4][5] Given that elevated FAP-1 expression is often observed in various cancers and is linked to therapeutic resistance, the ability to quantify the Fas/FAP-1 interaction is of significant interest to researchers in oncology and immunology.[5][8]

This document provides a detailed protocol for a direct binding Enzyme-Linked Immunosorbent Assay (ELISA) designed to quantitatively measure the interaction between the Fas receptor and FAP-1.

Principle of the Assay

This protocol describes a direct binding ELISA, a robust and sensitive method for analyzing the interaction between two purified proteins.[9][10] The principle relies on immobilizing one protein partner (the "bait," in this case, recombinant Fas) onto the surface of a microplate well. Subsequently, the other protein partner (the "prey," recombinant FAP-1) is added. If an interaction occurs, FAP-1 will bind to the immobilized Fas. This interaction is then detected using a specific primary antibody against FAP-1, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The addition of a chromogenic substrate (such as TMB) results in a colorimetric signal directly proportional to the amount of bound FAP-1, thus quantifying the interaction.

Visualizing the Molecular Interactions

To better understand the biological context and the assay workflow, the following diagrams illustrate the Fas signaling pathway and the step-by-step ELISA procedure.

Caption: The Fas-mediated apoptosis pathway and its inhibition by FAP-1.

Caption: Step-by-step workflow for the Fas/FAP-1 direct binding ELISA.

Materials and Reagents

| Reagent/Material | Recommended Specifications |

| Proteins | |

| Recombinant Human Fas/CD95/TNFRSF6 | Extracellular Domain (ECD), Carrier-free |

| Recombinant Human FAP-1/PTPN13 | Full-length or relevant binding domain, Carrier-free |

| Antibodies | |

| Primary Antibody | Rabbit or Mouse Anti-FAP-1/PTPN13 Polyclonal/Monoclonal Antibody |

| Secondary Antibody | HRP-conjugated Goat Anti-Rabbit/Mouse IgG (H+L) |

| Buffers & Solutions | |

| Coating Buffer | 1x PBS, pH 7.4 |

| Wash Buffer | 1x PBS with 0.05% Tween-20 (PBS-T) |

| Blocking Buffer | 1% (w/v) BSA in PBS-T |

| Reagent Diluent | 1% (w/v) BSA in PBS-T |

| TMB Substrate | 3,3’,5,5’-Tetramethylbenzidine |

| Stop Solution | 2 N Sulfuric Acid (H₂SO₄) |

| Equipment | |

| ELISA Plates | 96-well high-binding polystyrene microplates |

| Microplate Reader | Capable of measuring absorbance at 450 nm |

| Pipettes & Tips | Calibrated single and multichannel pipettes |

| Incubator | Capable of maintaining 37°C |

Experimental Protocol

This protocol is a starting point and should be optimized for your specific reagents and experimental conditions.

1. Plate Coating a. Dilute the recombinant Fas protein to a final concentration of 2 µg/mL in Coating Buffer (1x PBS). b. Add 100 µL of the diluted Fas protein to each well of a 96-well microplate. c. Rationale: This step immobilizes the "bait" protein to the solid phase, providing a surface for the interaction to occur. The concentration may need optimization (typically 1-10 µg/mL). d. Seal the plate and incubate overnight at 4°C.

2. Blocking a. Aspirate the coating solution from the wells. b. Wash the plate twice with 200 µL of Wash Buffer (PBS-T) per well. c. Add 200 µL of Blocking Buffer (1% BSA in PBS-T) to each well. d. Rationale: Blocking is critical to prevent non-specific binding of subsequent proteins and antibodies to the plastic surface, which would otherwise lead to high background signals. e. Seal the plate and incubate for 1-2 hours at 37°C or room temperature.

3. FAP-1 Binding a. Aspirate the Blocking Buffer. Wash the plate three times with Wash Buffer. b. Prepare serial dilutions of recombinant FAP-1 protein in Reagent Diluent (1% BSA in PBS-T). A suggested starting range is 0-1000 ng/mL. c. Include a "zero FAP-1" well as a negative control to measure background signal. d. Add 100 µL of each FAP-1 dilution to the appropriate wells. e. Rationale: This step allows the "prey" protein (FAP-1) to interact with the immobilized "bait" (Fas). A titration is performed to determine the concentration-dependence of the binding. f. Seal the plate and incubate for 2 hours at room temperature.

4. Primary Antibody Incubation a. Aspirate the FAP-1 solution. Wash the plate three times with Wash Buffer. b. Dilute the primary anti-FAP-1 antibody in Reagent Diluent. The optimal dilution must be determined empirically (e.g., start at 1:1000). c. Add 100 µL of the diluted primary antibody to each well. d. Seal the plate and incubate for 1-2 hours at room temperature.

5. Secondary Antibody Incubation a. Aspirate the primary antibody solution. Wash the plate four times with Wash Buffer. b. Dilute the HRP-conjugated secondary antibody in Reagent Diluent according to the manufacturer's instructions (e.g., 1:5000 to 1:10,000). c. Add 100 µL of the diluted secondary antibody to each well. d. Rationale: The HRP enzyme on the secondary antibody will catalyze the color-changing reaction in the next step. Rigorous washing is essential to remove unbound antibody and reduce background. e. Seal the plate and incubate for 1 hour at room temperature, protected from light.

6. Signal Development and Measurement a. Aspirate the secondary antibody solution. Wash the plate five times with Wash Buffer, ensuring all residual buffer is removed after the final wash. b. Add 100 µL of TMB Substrate to each well. c. Incubate for 15-30 minutes at room temperature in the dark. Monitor for color development (blue). d. Rationale: The incubation time depends on the reaction kinetics and should be stopped before the highest standard point becomes saturated. e. Add 50 µL of Stop Solution to each well. The color will change from blue to yellow. f. Gently tap the plate to ensure thorough mixing. g. Immediately read the absorbance at 450 nm using a microplate reader.

Controls and Validation

To ensure the trustworthiness of the results, the following controls are essential:

-

Negative Control (Background): Wells coated with Fas but incubated with Reagent Diluent instead of FAP-1. This determines the background signal from the detection antibodies.

-

Specificity Control 1: Wells coated with an irrelevant protein (e.g., BSA) instead of Fas, then incubated with the highest concentration of FAP-1. This confirms that FAP-1 binding is specific to Fas and not the blocking agent or the plate itself.

-

Specificity Control 2 (Optional but Recommended): If available, use a mutant Fas protein known not to bind FAP-1 (e.g., a C-terminal deletion mutant) for coating.[6][11] This provides strong evidence for the specificity of the interaction.

Data Analysis and Interpretation

-

Subtract Background: Subtract the average absorbance value of the negative control (zero FAP-1) from all other absorbance readings.

-

Plot Data: Plot the background-subtracted absorbance (Y-axis) against the concentration of FAP-1 (X-axis).

-

Interpretation: A dose-dependent increase in absorbance with increasing FAP-1 concentration indicates a specific interaction between Fas and FAP-1. The resulting curve can be used to determine parameters like the half-maximal effective concentration (EC₅₀), providing a quantitative measure of the binding affinity under the tested conditions.

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| High Background | - Insufficient blocking- Antibody concentration too high- Inadequate washing | - Increase blocking time or BSA concentration- Titrate primary and secondary antibodies- Increase number of wash steps or soaking time |

| No/Low Signal | - Inactive proteins or antibodies- Insufficient incubation times- Incorrect buffer pH- Reagents omitted | - Use new aliquots of proteins/antibodies- Optimize incubation times- Check pH of all buffers- Review protocol steps carefully |

| High Well-to-Well Variability | - Inconsistent pipetting- Inadequate plate washing- Plate edge effects | - Use calibrated pipettes; ensure no bubbles- Ensure all wells are washed uniformly- Avoid using the outermost wells of the plate |

References

- Amerigo Scientific. (2026, January 31). PTPN13: Structure, Signaling Functions, and Its Complex Role in Cancer and Drug Discovery.

- Ivanova, A. (n.d.).

-

Imajo, M., et al. (2006). Fas-associated phosphatase-1 promotes Fas-mediated apoptosis in human colon cancer cells: novel function of FAP-1. International Journal of Cancer, 118(3), 542-549. [Link]

-

Ivanov, V. N., et al. (2003). FAP-1 Association with Fas (Apo-1) Inhibits Fas Expression on the Cell Surface. Molecular and Cellular Biology, 23(10), 3623–3635. [Link]

-

Wieckowski, E., et al. (2005). Mechanisms of FAP-1-mediated tumor cell resistance to apoptosis via the Fas/FasL pathway. Proceedings of the American Association for Cancer Research, 46, 2005. [Link]

-

Ma'ayan Lab. (n.d.). PTPN13 Gene. Icahn School of Medicine at Mount Sinai. [Link]

-

Sato, T., et al. (2000). Negative regulation of Fas-mediated apoptosis by FAP-1 in human cancer cells. International Journal of Cancer, 87(4), 473-479. [Link]

-

Wang, Z., et al. (2022). Critical roles of PTPN family members regulated by non-coding RNAs in tumorigenesis and immunotherapy. Frontiers in Immunology, 13, 946924. [Link]

-

Geng, J., et al. (2005). FAS Associated Phosphatase (FAP-1) Blocks Apoptosis of Astrocytomas Through Dephosphorylation of FAS. Journal of Neuro-Oncology, 74(3), 241-248. [Link]

-

Carlucci, A., et al. (2020). Dual Role of the PTPN13 Tyrosine Phosphatase in Cancer. Cancers, 12(12), 3737. [Link]

-

Jin, L., et al. (2018). Utilizing ELISA to monitor protein-protein interaction. Methods in Molecular Biology, 1686, 213-224. [Link]

-

Sato, T., et al. (1995). FAP-1: a protein tyrosine phosphatase that associates with Fas. Science, 268(5209), 411-415. [Link]

-

Kiso, Y., et al. (2002). Structural modification of Fas C-terminal tripeptide and its effects on the inhibitory activity of Fas/FAP-1 binding. Bioorganic & Medicinal Chemistry Letters, 12(19), 2723-2726. [Link]

-

Bei, L., et al. (2018). Inhibition of Fas associated phosphatase 1 (Fap1) facilitates apoptosis of colon cancer stem cells and enhances the effects of oxaliplatin. Oncotarget, 9(46), 28080-28091. [Link]

-

Li, J., et al. (2001). Expression and potential role of Fas-associated phosphatase-1 in ovarian cancer. The American Journal of Pathology, 158(4), 1355-1362. [Link]

Sources

- 1. Fas Pathway | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. Fas receptor - Wikipedia [en.wikipedia.org]

- 3. PTPN13: Structure, Signaling Functions, and Its Complex Role in Cancer and Drug Discovery - Amerigo Scientific [amerigoscientific.com]

- 4. Gene - PTPN13 [maayanlab.cloud]

- 5. FAP-1 Association with Fas (Apo-1) Inhibits Fas Expression on the Cell Surface - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FAP-1: a protein tyrosine phosphatase that associates with Fas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Expression and potential role of Fas-associated phosphatase-1 in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Utilizing ELISA to monitor protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Structural modification of Fas C-terminal tripeptide and its effects on the inhibitory activity of Fas/FAP-1 binding - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Kinetic Characterization of Fas Receptor-Peptide Interactions using Surface Plasmon Resonance (SPR)

Abstract

The Fas receptor (CD95/APO-1) is a critical gatekeeper of apoptosis and immune homeostasis.[1][2] Developing peptide agonists or antagonists that modulate the Fas signaling pathway requires precise kinetic characterization. This guide details a robust Surface Plasmon Resonance (SPR) workflow to quantify the binding affinity (

Introduction: The Fas Signaling Landscape

The Fas receptor is a Type I transmembrane protein belonging to the TNF Receptor Superfamily (TNFRSF6). Its primary physiological role is the induction of apoptosis upon binding to the Fas Ligand (FasL) or agonistic antibodies.[1] Dysregulation of this pathway is implicated in autoimmune lymphoproliferative syndrome (ALPS) and various cancers.

Peptides targeting Fas are of high therapeutic interest because they can be engineered to either block FasL binding (antagonists for neuroprotection/prevention of tissue damage) or mimic FasL (agonists for cancer immunotherapy).

Mechanistic Pathway

Upon ligand binding, Fas undergoes trimerization, recruiting the adaptor protein FADD (Fas-Associated protein with Death Domain) via homotypic Death Domain (DD) interactions.[1][2] This recruits Pro-Caspase 8, forming the Death-Inducing Signaling Complex (DISC), which triggers the downstream caspase cascade.

Figure 1: The Fas-mediated apoptotic signaling cascade.[1][2][3][4] SPR analysis focuses on the initial binding event between the Ligand/Peptide and the Fas Receptor.

Strategic Experimental Design

The "Ligand" vs. "Analyte" Decision

In SPR, one partner is immobilized (Ligand) and the other flows over the surface (Analyte).[5]

-

Recommended Setup: Immobilize Fas Receptor ; Flow Peptide .

-

Rationale: Peptides are low molecular weight (< 2 kDa). Immobilizing them directly often occludes their binding epitopes or alters their conformation. Furthermore, the SPR signal is proportional to the mass change; flowing a small peptide over a large protein yields a smaller signal, but modern instruments (e.g., Biacore T200/8K) have sufficient sensitivity.

-

Reagent Selection: Use a Recombinant Human Fas/CD95 Fc Chimera . The Fc tag allows for high-affinity capture and promotes the natural dimerization/trimerization of the receptor, mimicking the physiological state better than a monomeric ECD.

Immobilization Chemistry: Capture vs. Direct Coupling

We utilize a Protein A Capture method rather than direct amine coupling.

-

Direct Amine Coupling: Randomly orients the protein, potentially blocking the ligand-binding site.

-

Capture Method (Chosen): Protein A is covalently coupled to the chip.[6] It captures the Fc region of the Fas-Fc chimera.[7] This orients the Fas ECD away from the surface (accessible) and allows the surface to be regenerated (stripped) and fresh receptor captured for every cycle, eliminating protein degradation concerns.

Materials and Methods

Reagents

-

Sensor Chip: CM5 (Carboxymethylated dextran) or Protein A pre-coated chip.

-

Ligand: Recombinant Human Fas/TNFRSF6 Fc Chimera (e.g., R&D Systems).

-

Analyte: Synthetic Fas-binding peptides (purity >95%).

-

Running Buffer: HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% Surfactant P20, pH 7.4).

-

Regeneration Solution: 10 mM Glycine-HCl, pH 1.5.

Protocol: Protein A Capture of Fas-Fc

Step 1: Chip Preparation (If using CM5)

-

Equilibrate instrument with HBS-EP+ buffer.

-

Activate flow cells 1 and 2 (Fc1, Fc2) with EDC/NHS (1:1) for 7 minutes.

-

Inject Protein A (50 µg/mL in 10 mM Acetate pH 4.5) for 7 minutes. Target immobilization: ~3000–5000 RU.

-

Block with 1 M Ethanolamine-HCl pH 8.5 for 7 minutes.

Step 2: The Binding Cycle (Multicycle Kinetics) Perform the following steps for each peptide concentration (0, 31.25, 62.5, 125, 250, 500, 1000 nM).

-

Capture (Ligand): Inject Fas-Fc Chimera (10 µg/mL) over Fc2 only for 60 seconds at 10 µL/min.

-

Stabilization: Wait 60 seconds to allow baseline stabilization.

-

Association (Analyte): Inject Peptide over Fc1 (Reference) and Fc2 (Active) for 120–180 seconds at 60 µL/min .

-

Note: High flow rate (60 µL/min) is crucial to minimize mass transport limitations (MTL).

-

-

Dissociation: Switch to running buffer for 300–600 seconds.

-

Regeneration: Inject 10 mM Glycine-HCl pH 1.5 for 30 seconds over both flow cells. This strips the Fas-Fc and the peptide, leaving the Protein A surface ready for the next cycle.

Solvent Correction (Critical for Peptides)

Peptides are often dissolved in DMSO. If the final running buffer contains DMSO (e.g., 1-5%), you must perform a solvent correction cycle.

-

Prepare 8 calibration solutions with varying DMSO concentrations (e.g., 0.5% to 1.5% if working at 1%).

-

Run these over the chip to create a calibration curve correcting for bulk refractive index changes caused by DMSO mismatch.

Workflow Visualization

Figure 2: The SPR Multicycle Kinetic Workflow using a Capture approach. The surface is regenerated after every analyte injection.

Data Analysis and Interpretation

Data Processing

-

Zeroing: Zero on the y-axis (baseline) and x-axis (injection start).

-

Referencing: Subtract the signal of the Reference Channel (Fc1, Protein A only) from the Active Channel (Fc2).

-

Blank Subtraction: Subtract the "0 nM" (buffer only) injection curve to remove systematic artifacts (double referencing).

Kinetic Fitting

Fit the processed sensorgrams to a 1:1 Langmuir Binding Model .

-

(Association Rate): How fast the peptide binds (

-

(Dissociation Rate): How fast the peptide releases (

-

(Affinity): Calculated as

If the peptide has very fast kinetics (square-wave shape), use Steady State Affinity fitting (plotting

Representative Data Table

Table 1: Example Kinetic Parameters for Fas-Peptide Interactions

| Interaction Pair | Interpretation | |||

| FasL (Control) | ~1.3 | High affinity, slow dissociation (stable). | ||

| Peptide A (Agonist) | 200 | Moderate affinity, fast off-rate (transient). | ||

| Peptide B (Non-binder) | N/A | N/A | >10,000 | No specific binding detected. |

Troubleshooting & Optimization

-

Low Signal: If the peptide is small (<1 kDa) and signal is <5 RU, increase the capture level of Fas-Fc to 2000-3000 RU. Ensure the instrument sensitivity is set to "High".

-

Mass Transport Limitation (MTL): If the association curve is linear rather than exponential, the binding is diffusion-limited. Increase flow rate to 75-100 µL/min or lower the immobilization density.

-

Non-Specific Binding (NSB): If the peptide binds to the reference cell (Protein A), add 350 mM NaCl to the running buffer or use a CM5 chip with direct amine coupling (less ideal for orientation, but eliminates Protein A background).

References

-

Cytiva (formerly GE Healthcare). Biacore Sensor Surface Handbook. (Comprehensive guide to sensor chip selection and immobilization strategies). Link

-

Nagata, S. (1997). "Apoptosis by death factor." Cell, 88(3), 355-365. (Foundational review of Fas/FasL signaling). Link

-

R&D Systems. Recombinant Human Fas/TNFRSF6/CD95 Fc Chimera Protein Datasheet. (Source for the specific Fas reagent used in this protocol). Link

-

Rich, R. L., & Myszka, D. G. (2000). "Advances in surface plasmon resonance biosensor analysis." Current Opinion in Biotechnology, 11(1), 54-61. (Authoritative source on kinetic data analysis and experimental design). Link

-

Biosensing Instrument. Surface Plasmon Resonance Measurement of Protein-Peptide Interaction Using Streptavidin Sensor Chip. (Application note detailing peptide-protein kinetic setups). Link

Sources

- 1. bosterbio.com [bosterbio.com]

- 2. Fas Pathway | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 4. Purification and characterization of the Fas-ligand that induces apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cmi.hms.harvard.edu [cmi.hms.harvard.edu]

- 6. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

Troubleshooting & Optimization

Technical Support Center: Preventing Ac-SLV-OH Precipitation in Cell Culture Media

Welcome to the technical support center for Ac-SLV-OH. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and best practices for preventing the precipitation of Ac-SLV-OH in cell culture media. Our goal is to equip you with the scientific understanding and practical solutions to ensure the successful integration of this peptide into your experiments.

Section 1: Understanding the Root Causes of Ac-SLV-OH Precipitation

Ac-SLV-OH, or N-Acetyl-Seryl-Leucyl-Valine, is a tripeptide with specific chemical characteristics that influence its solubility. Precipitation in cell culture media is often a result of a combination of factors related to the peptide's intrinsic properties and its interaction with the complex environment of the media.

1.1. The Chemical Nature of Ac-SLV-OH

To effectively troubleshoot precipitation, it is crucial to understand the physicochemical properties of Ac-SLV-OH's constituent amino acids:

-

N-Acetyl Group: The acetylation of the N-terminus neutralizes the positive charge of the serine's amino group. This modification can impact the peptide's overall charge and solubility.

-

Serine (S): A polar, hydrophilic amino acid.

-

Leucine (L): A hydrophobic amino acid.[1]

-

Valine (V): A hydrophobic amino acid.[1]

-

C-terminal Hydroxyl Group (-OH): The free carboxyl group at the C-terminus will be deprotonated and carry a negative charge at physiological pH.

The presence of two hydrophobic residues (Leucine and Valine) can make the overall peptide susceptible to aggregation and precipitation, especially at high concentrations.

1.2. The Role of Isoelectric Point (pI)

1.3. Interactions with Cell Culture Media Components

Cell culture media are complex mixtures of salts, amino acids, vitamins, and proteins (if serum is present).[4] Several components can interact with Ac-SLV-OH and induce precipitation:

-

High Salt Concentrations: High ionic strength can lead to a "salting-out" effect, where water molecules are more attracted to the salt ions than the peptide, reducing peptide solubility and causing it to precipitate.[5]

-

Divalent Cations: Calcium (Ca²⁺) and magnesium (Mg²⁺) ions are known to interact with the negatively charged carboxyl groups of peptides, potentially leading to the formation of insoluble salts.[6]

-

Proteins in Serum: If you are using a serum-containing medium, proteins like albumin can interact with peptides, which can sometimes lead to co-precipitation.[7]

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses common issues encountered by researchers using Ac-SLV-OH and provides actionable solutions.

Question 1: I dissolved Ac-SLV-OH in my cell culture medium, and it immediately became cloudy or formed a precipitate. What went wrong?

Answer: This is a common issue that can arise from several factors. Let's break down the potential causes and solutions:

-

Cause A: High Local Concentration. Adding a highly concentrated stock solution of Ac-SLV-OH directly to the medium can create localized areas of supersaturation, leading to immediate precipitation.

-

Solution A: Gradual Addition and Mixing. Add the Ac-SLV-OH stock solution dropwise to the medium while gently swirling or stirring. This ensures a more uniform and gradual dispersion of the peptide.

-

Cause B: Incorrect Solvent for Stock Solution. The solvent used to prepare the Ac-SLV-OH stock solution can be incompatible with the cell culture medium.

-

Solution B: Use a Biocompatible Solvent. Prepare your stock solution in a solvent that is miscible with your cell culture medium and non-toxic to your cells at the final concentration. Dimethyl sulfoxide (DMSO) is a common choice for hydrophobic peptides. However, always check the solvent tolerance of your specific cell line.

-

Cause C: pH Shock. A significant difference in pH between your Ac-SLV-OH stock solution and the cell culture medium can cause the peptide to precipitate upon mixing.

-

Solution C: pH Adjustment of Stock Solution. If possible, adjust the pH of your stock solution to be closer to the pH of your cell culture medium before adding it.

Question 2: My Ac-SLV-OH solution is clear initially but precipitates over time in the incubator. Why is this happening?

Answer: Delayed precipitation is often due to changes in the media environment over time.

-

Cause A: Temperature and pH Shifts in the Incubator. The temperature and CO₂ concentration in an incubator can cause slight shifts in the pH of the cell culture medium.[8][9] As discussed, pH changes can affect the solubility of your peptide.

-

Solution A: Ensure Proper pH Buffering. Use a medium with a robust buffering system, such as HEPES, in addition to the standard bicarbonate buffering. This can help maintain a stable pH.

-

Cause B: Interaction with Cellular Metabolites. As cells grow, they secrete metabolic byproducts that can alter the composition and pH of the medium, potentially leading to peptide precipitation.

-

Solution B: Media Changes and Working Concentration. If you observe precipitation after a certain period of cell growth, consider performing a media change before the precipitation typically occurs. Also, evaluate if you can achieve the desired biological effect with a lower, more soluble concentration of Ac-SLV-OH.

Question 3: I am using a serum-free medium and still observing precipitation. What could be the cause?

Answer: Even in serum-free media, interactions with other components can cause precipitation.

-

Cause A: High Concentrations of Salts or Amino Acids. Some serum-free formulations are highly concentrated and can contribute to the "salting-out" effect.[5]

-

Solution A: Test Different Media Formulations. If possible, test the solubility of Ac-SLV-OH in different serum-free media formulations to identify one that is more compatible.

-

Cause B: Divalent Cation Interactions. As mentioned earlier, Ca²⁺ and Mg²⁺ can interact with your peptide.

-

Solution B: Sequential Addition of Components. When preparing media from powdered components, dissolve the components in a specific order to avoid the formation of insoluble salts. It is often recommended to dissolve calcium chloride separately.[6]

Section 3: Best Practices and Protocols

3.1. Recommended Dissolution Protocol for Ac-SLV-OH

This protocol provides a step-by-step guide for the proper dissolution and addition of Ac-SLV-OH to cell culture media to minimize the risk of precipitation.

Materials:

-

Ac-SLV-OH peptide

-

Sterile, high-purity dimethyl sulfoxide (DMSO)

-

Sterile, pre-warmed cell culture medium

-

Sterile, low-protein binding microcentrifuge tubes

-

Vortex mixer

Protocol Steps:

-

Prepare a Concentrated Stock Solution:

-

Allow the lyophilized Ac-SLV-OH powder to equilibrate to room temperature before opening the vial.

-

Reconstitute the peptide in a small volume of DMSO to create a concentrated stock solution (e.g., 10 mM). Vortex gently until the peptide is fully dissolved.

-

Rationale: DMSO is an effective solvent for many hydrophobic peptides and is generally well-tolerated by cells at low final concentrations (typically <0.5%).

-

-

Pre-warm the Cell Culture Medium:

-

Warm the required volume of cell culture medium to 37°C in a water bath.

-

Rationale: Adding a cold solution to a warm one can cause temperature shifts that may lead to precipitation.[4]

-

-

Gradual Addition to the Medium:

-

While gently swirling the pre-warmed medium, add the Ac-SLV-OH stock solution dropwise to achieve the desired final concentration.

-

Rationale: This prevents localized high concentrations of the peptide and the solvent, allowing for better dispersion.

-

-

Final Mixing and Visual Inspection:

-

After adding the stock solution, continue to gently mix the medium for a few minutes.

-

Visually inspect the medium for any signs of precipitation or cloudiness. If the solution is clear, it is ready for use.

-

3.2. Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting Ac-SLV-OH precipitation issues.

Caption: Troubleshooting workflow for Ac-SLV-OH precipitation.

Section 4: Data Summary Table

The following table summarizes the key properties of the amino acids in Ac-SLV-OH that are relevant to its solubility.

| Amino Acid | One-Letter Code | Side Chain Property | Hydrophobicity Index (pH 7) |

| Serine | S | Polar, Neutral | -5 |

| Leucine | L | Nonpolar, Aliphatic | 97 |

| Valine | V | Nonpolar, Aliphatic | 76 |

| Hydrophobicity Index values are based on a normalized scale where Glycine = 0.[1] |

References

-

Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]

-

Master Organic Chemistry. (2023, February 9). Isoelectric Points of Amino Acids (and How To Calculate Them). Retrieved from [Link]

-

ResearchGate. (2022, February 23). How can i avoid the peptide precipitation in the media?. Retrieved from [Link]

-

IMGT. (2021, October 6). IMGT classes of the 20 common amino acids. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, April 30). 12.2: Amino Acids and Isoelectric Points. Retrieved from [Link]

-

Khan Academy. (n.d.). Isoelectric point and zwitterions. Retrieved from [Link]

-

Purdue University. (n.d.). The Amino Acids. Retrieved from [Link]

-

YouTube. (2023, December 28). Calculation of Isoelectric Point (pI) of amino acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Hydrophilicity plot. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Screening Soil Leaching Values (SLV) Spreadsheet. Retrieved from [Link]

-

PubMed. (2012, December 15). In Situ pH Maintenance for Mammalian Cell Cultures in Shake Flasks and Tissue Culture Flasks. Retrieved from [Link]

-

PubMed. (2002, November 5). Impact of cell culture process changes on endogenous retrovirus expression. Retrieved from [Link]

-

PubMed. (2022, March 21). Hyperosmolality in CHO cell culture: effects on the proteome. Retrieved from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Khan Academy [khanacademy.org]

- 4. N-Acetyl-L-valine | C7H13NO3 | CID 66789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-Acetyl-L-valine | 96-81-1 [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Hydrophobicity Scales | Appendix | The Fundamentals of Biochemistry: Interactive Tutorials | Colorado State University [bc401.bmb.colostate.edu]

- 8. In situ pH maintenance for mammalian cell cultures in shake flasks and tissue culture flasks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Impact of cell culture process changes on endogenous retrovirus expression - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Fas C-Terminal Peptide Stability

Topic: Enhancing Serum Stability of Fas Receptor Death Domain (DD) & C-Terminal Peptides

Status: Operational | Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction: The Stability Paradox in Fas Signaling

Welcome to the technical support portal. You are likely here because your Fas-interfering peptides—designed to block the Fas-FADD interaction or Fas-FAP-1 binding—are failing in vivo despite promising in vitro affinity.

The Core Problem: The Fas C-terminus (specifically the Death Domain and the PDZ-binding tail Ser-Leu-Val) is a prime target for serum exopeptidases and endopeptidases. While the Fas-FADD interaction is a "holy grail" target for modulating apoptosis (both for inducing it in cancer or blocking it in ischemia), the interface is large and shallow, requiring peptides that are often unstructured and rapidly degraded (

This guide moves beyond basic "keep it cold" advice. We will engineer stability into your sequence and validate it with rigorous LC-MS protocols.

Module 1: The Diagnostic Phase (Pathway & Degradation)

Before modifying your peptide, you must visualize where it fits and why it fails. The diagram below illustrates the Fas signaling cascade and the vulnerability of peptide inhibitors (like FBP or DD-mimetics) to serum proteases.

Figure 1: Fas Signaling & Peptide Vulnerability Map

Caption: Figure 1. The Fas-FADD interaction (DISC formation) is the therapeutic target. Unprotected peptide inhibitors are intercepted by serum proteases before effective target engagement.

Module 2: The Solution Phase (Chemical Engineering)

Standard N-acetylation and C-amidation are insufficient for Fas C-terminal peptides because endopeptidases (cleaving in the middle) are abundant in serum. Use the following hierarchy of modifications based on your peptide's length and secondary structure requirements.

Comparative Stability Strategy Table

| Modification Strategy | Mechanism of Action | Best For... | Expected Stability Gain |

| Retro-Inverso (D-Amino Acids) | Reverses chirality; proteases cannot recognize the stereochemistry. | Short linear peptides (e.g., Ac-Ser-Leu-Val-OH analogs). | High (Hours to Days) |

| Hydrocarbon Stapling | Covalent cross-link between residues ( | Longer peptides targeting the Fas Death Domain (DD) interface. | Very High (Protease resistant + Cell permeable) |

| Lipidation (Fatty Acid) | Conjugation of C12-C16 fatty acids binds Serum Albumin (HSA). | Systemic delivery; shields peptide via Albumin "hitchhiking". | Medium (Extends circulation time) |

| Cyclization (Head-to-Tail) | Removes N/C termini entirely; constrains conformation. | PDZ-binding motifs where flexibility is not required. | Medium-High |

Expert Insight: The "Stapling" Advantage